2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid
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Overview
Description
2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is an organic compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 2-position and a methylcarbamoyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorination of 5-aminobenzoic acid, followed by the reaction with methyl isocyanate to introduce the methylcarbamoyl group . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and carbamoylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The methylcarbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted benzoic acid derivatives.
Oxidation: Formation of oxidized benzoic acid derivatives.
Reduction: Formation of reduced benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methylcarbamoyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chlorobenzoic acid: Similar structure but lacks the methylcarbamoyl group.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of a methylcarbamoyl group.
2-Chloro-5-methylbenzoic acid: Contains a methyl group instead of a methylcarbamoyl group.
Uniqueness
2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid is unique due to the presence of both the chlorine and methylcarbamoyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-5-(methylcarbamoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c1-11-9(15)12-5-2-3-7(10)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)(H2,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSRNYHSRDMMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904981 |
Source
|
Record name | 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719282-08-3 |
Source
|
Record name | 2-Chloro-5-[(methylcarbamoyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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